Cas no 143322-56-9 (R-3-(N-Benzyloxycarbonylpyrrolidin-2-ylcarbonyl)-5-bromo-1H-indole)

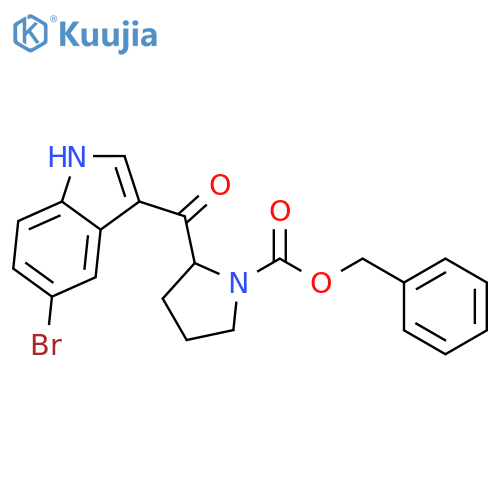

143322-56-9 structure

商品名:R-3-(N-Benzyloxycarbonylpyrrolidin-2-ylcarbonyl)-5-bromo-1H-indole

CAS番号:143322-56-9

MF:C21H19BrN2O3

メガワット:427.291164636612

MDL:MFCD09835149

CID:64767

PubChem ID:11224090

R-3-(N-Benzyloxycarbonylpyrrolidin-2-ylcarbonyl)-5-bromo-1H-indole 化学的及び物理的性質

名前と識別子

-

- (R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate

- (R)-(5-bromo-1H-indol-3-yl)[N-[(phenylmethoxy)carbonyl]-2-pyrrolidinyl]methanone

- (R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylate

- 1-Pyrrolidinecarboxylic acid, 2-[(5-bromo-1H-indol-3-yl)carbonyl]-, phenylmethyl ester, (2R)-

- R-3-(N-BENZYLOXYCARBONYLPYRROLIDIN-2-YLCARBONYL)-5-BROMO-1H-INDOLE

- (R)-5-BROMO-3-[(1-METHYL-2-PYRROLIDINYL)METHYL]-1H-INDOLE

- (2R)-2-[(5-BroMo-1H-indol-3-yl)carbonyl]-1-pyrrolidinecarboxylic Acid PhenylMethyl Ester

- (R)-2-(5-bomo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester

- (R)-2-(5-bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester

- (R)-2-[(5-Bromo-1H-indol-3-yl)carbonyl]-1-pyrroli

- benzyl (2R)-2-[(5-bromo-1H-indole-3-yl)carbonyl]pyrrolidine-1-carboxylate

- C21H19BrN2O3

- benzyl (R)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate

- CWHKVBJSRGJFFN-LJQANCHMSA-N

- (R)-2-[(5-BROMO-1H-INDOL-3-YL)CARBONYL]-1-PYRROLIDINECARBOXYLIC ACID BENZYL ESTER

- carbonyl]-2-pyrrolidinyl]methanone

- 1-Pyrrolidinecarboxylic acid,2-[(5-bromo-1H-indol-3-yl)carbonyl]-, phenylmethyl ester, (2R)-

- CS-M3330

- (R)-2-(5-Bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylic acid benzyl ester

- AKOS015900097

- MFCD09835149

- C12951

- A808056

- benzyl (2R)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate

- Phenylmethyl (2R)-2-[(5-bromo-1H-indol-3-yl)carbonyl]-1-pyrrolidinecarboxylate

- (R)-3-(N-benzyloxycarbonyl-pyrrolidin-2-ylcarbonyl)-5-bromo-1H-indole

- (R)-3-(N-Benzyloxycarbonylpyrrolidin-2-ylcarbonyl )-5-bromo-1H-indole

- AC-22723

- CS-14991

- (R)-Benzyl2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate

- SCHEMBL707001

- 143322-56-9

- 3-(N-Benzyloxycarbonyl-2(R)-pyrrolidinylcarbonyl)-5-bromo-1H-indole

- 3-(1-Benzyloxycarbonylpyrrolidin-2(R)-ylcarbonyl)-5-bromo-1H-indole

- J-007800

- (R)-3-(N-Benzyloxycarbonylpyrrolidin-2-yl-carbonyl)-5-bromo-1H-indole

- (R)-3-(N-benzyloxycarbonylpyrrolidin-2-ylcarbonyl)-5-bromo-1H-indole

- 3-(1-BenzyIoxycarbonylpyrrolidin-2(R)-ylcarbonyl)-5-bromo-1H-indole

- DTXSID601138537

- R-3-(N-Benzyloxycarbonylpyrrolidin-2-ylcarbonyl)-5-bromo-1H-indole

-

- MDL: MFCD09835149

- インチ: 1S/C21H19BrN2O3/c22-15-8-9-18-16(11-15)17(12-23-18)20(25)19-7-4-10-24(19)21(26)27-13-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,19,23H,4,7,10,13H2/t19-/m1/s1

- InChIKey: CWHKVBJSRGJFFN-LJQANCHMSA-N

- ほほえんだ: BrC1C([H])=C([H])C2=C(C=1[H])C(=C([H])N2[H])C([C@@]1([H])C([H])([H])C([H])([H])C([H])([H])N1C(=O)OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O

計算された属性

- せいみつぶんしりょう: 426.05800

- どういたいしつりょう: 426.05791g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 27

- 回転可能化学結合数: 5

- 複雑さ: 552

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 62.4

- 疎水性パラメータ計算基準値(XlogP): 4.4

じっけんとくせい

- 密度みつど: 1.505

- PSA: 62.40000

- LogP: 4.85220

R-3-(N-Benzyloxycarbonylpyrrolidin-2-ylcarbonyl)-5-bromo-1H-indole セキュリティ情報

R-3-(N-Benzyloxycarbonylpyrrolidin-2-ylcarbonyl)-5-bromo-1H-indole 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

R-3-(N-Benzyloxycarbonylpyrrolidin-2-ylcarbonyl)-5-bromo-1H-indole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A177770-250mg |

(R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate |

143322-56-9 | 95% | 250mg |

$40.0 | 2024-04-23 | |

| Matrix Scientific | 096542-250mg |

(R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylate, 95+% |

143322-56-9 | 95+% | 250mg |

$288.00 | 2023-09-09 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NW021-200mg |

R-3-(N-Benzyloxycarbonylpyrrolidin-2-ylcarbonyl)-5-bromo-1H-indole |

143322-56-9 | 95+% | 200mg |

380.0CNY | 2021-08-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NW021-100mg |

R-3-(N-Benzyloxycarbonylpyrrolidin-2-ylcarbonyl)-5-bromo-1H-indole |

143322-56-9 | 95+% | 100mg |

344CNY | 2021-05-08 | |

| Chemenu | CM132037-250mg |

benzyl (R)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate |

143322-56-9 | 95% | 250mg |

$*** | 2023-03-31 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-208208-25mg |

R-3-(N-Benzyloxycarbonylpyrrolidin-2-ylcarbonyl)-5-bromo-1H-indole, |

143322-56-9 | 25mg |

¥2482.00 | 2023-09-05 | ||

| Aaron | AR007KXG-100mg |

(R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate |

143322-56-9 | 95% | 100mg |

$38.00 | 2025-02-10 | |

| Aaron | AR007KXG-5g |

(R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate |

143322-56-9 | 95% | 5g |

$367.00 | 2025-02-10 | |

| A2B Chem LLC | AD52616-250mg |

(R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate |

143322-56-9 | 95% | 250mg |

$30.00 | 2024-04-20 | |

| Chemenu | CM132037-1g |

benzyl (R)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate |

143322-56-9 | 95% | 1g |

$*** | 2023-03-31 |

R-3-(N-Benzyloxycarbonylpyrrolidin-2-ylcarbonyl)-5-bromo-1H-indole 関連文献

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

-

Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910

-

Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

143322-56-9 (R-3-(N-Benzyloxycarbonylpyrrolidin-2-ylcarbonyl)-5-bromo-1H-indole) 関連製品

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:143322-56-9)R-3-(N-Benzyloxycarbonylpyrrolidin-2-ylcarbonyl)-5-bromo-1H-indole

清らかである:99%

はかる:5g

価格 ($):256.0